4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine
Description
4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 3-amine group, a 4-methyl substituent on the pyrazole ring, and a branched alkyl chain at the N1 position. The (1-methylcyclobutyl)methyl group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkyl or aryl-substituted analogs.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-methyl-1-[(1-methylcyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-8-6-13(12-9(8)11)7-10(2)4-3-5-10/h6H,3-5,7H2,1-2H3,(H2,11,12) |
InChI Key |
YRDKTSLSIQFKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2(CCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine involves several steps. One common method includes the reaction of methylenecyclobutane with acetonitrile to form 1-Methylcyclobutanamine . This intermediate is then reacted with appropriate reagents to form the final product.
Industrial Production Methods
The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common for quality control .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine has shown promise in drug development, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar pyrazole structures exhibit significant biological activity, making this compound a candidate for further investigation.
Case Study : A study explored the synthesis of pyrazole derivatives and their effects on inflammation pathways. The results indicated that modifications to the pyrazole ring could enhance anti-inflammatory activity, suggesting that this compound may possess similar properties due to its structural features .
Agricultural Science
In agricultural applications, compounds like this compound are being studied for their potential as herbicides or fungicides. The ability of pyrazole derivatives to inhibit specific enzymes in plant pathogens makes them suitable candidates for developing new agrochemicals.
Research Findings : A recent investigation into the herbicidal activity of novel pyrazole derivatives highlighted the effectiveness of these compounds in inhibiting weed growth, thereby improving crop yields. The structural similarity of this compound suggests it may have similar efficacy .
Materials Science
In materials science, the compound's unique structure allows it to be used in synthesizing advanced materials, including polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable for creating durable materials with specific properties.
Example Application : Researchers have developed polymer composites incorporating pyrazole derivatives that exhibit enhanced thermal stability and mechanical strength. The incorporation of this compound into these composites could further improve their performance characteristics .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and analgesic agent | Potential for enhanced biological activity |
| Agricultural Science | Herbicides and fungicides | Effective in inhibiting weed growth |
| Materials Science | Advanced materials and coatings | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Variations and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The (1-methylcyclobutyl)methyl group in the target compound provides steric hindrance and lipophilicity intermediate between alkyl (e.g., trifluoroethyl) and aromatic (e.g., phenylethyl) analogs . Halogenated derivatives (e.g., bromophenylmethyl, chlorofluorophenylmethyl) exhibit increased molecular weight and polarity, which may enhance binding specificity in biological targets . Trifluoroethyl and diethylaminoethyl groups introduce electronic or solubility-modifying properties, relevant for pharmacokinetic optimization .
- Synthesis and Purity: Yields for pyrazole derivatives vary widely. For example, a cyclopropylamine analog was synthesized in 17.9% yield via copper-catalyzed coupling (), while other compounds report purities ≥95% .
Biological Activity
4-Methyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including interactions with molecular targets, pharmacological effects, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 179.26 g/mol
- CAS Number : 1466152-08-8
Biological Activity Overview
Preliminary studies indicate that this compound may interact with specific molecular targets, potentially modulating enzyme activity or receptor functions. The following sections detail its interactions and effects based on available research.
Target Interactions
Research has shown that compounds within the pyrazole class can exhibit various biological activities, including:
- Inhibition of Protein Kinases : Some pyrazole derivatives have been identified as inhibitors of protein kinases, which are crucial in cancer signaling pathways. This suggests that this compound may also possess similar inhibitory properties .
Pharmacological Effects
The pharmacological effects of this compound are currently under investigation. Potential activities include:
- Antitumor Activity : Similar compounds have demonstrated efficacy in inhibiting tumor growth in xenograft models, indicating that this compound could be explored for cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The unique cyclobutyl group and methyl substitution in this compound may enhance its binding affinity to target proteins compared to other pyrazole derivatives.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-1-cyclopentyl-1H-pyrazol-3-amine | CHN | Methyl group instead of cyclobutyl |
| 5-Bromo-1H-pyrazole | CHBrN | Simpler structure without cyclobutyl |
| 4-Amino-1-cyclopentylpyrazolo[3,4-d]pyrimidine | CHN | Contains an amino group and pyrimidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
